molecular formula C9H7ClF2O2 B594178 Methyl 4-(chloromethyl)-3,5-difluorobenzoate CAS No. 1263283-69-7

Methyl 4-(chloromethyl)-3,5-difluorobenzoate

Cat. No. B594178
M. Wt: 220.6
InChI Key: RWNXTXQXCJVRLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, but specific information about the molecular structure of “Methyl 4-(chloromethyl)-3,5-difluorobenzoate” is not available in the searched resources .

Scientific Research Applications

  • Methyl 4-(chloromethyl)-3,5-difluorobenzoate plays a role in the synthesis of other complex molecules. For example, it is used in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines for the synthesis of 4-methoxycarbonyl derivatives. This process demonstrates the control of metallation by fluorine rather than by the amide substituent (Thornton & Jarman, 1990).

  • It is also involved in the chloromethylation of dibenzoanthronyls, a process used for the production of water-soluble dyes and their cyclization into benzoanthrone type vat dyes, highlighting its role in the dye industry (Nakazawa, 1962).

  • Additionally, this compound is utilized in the study of photophysical behaviors of certain fluorogenic molecules. For instance, research on DFHBI derivatives, which are used for imaging RNA, shows that the fluorescence of these molecules is dependent on the pH of the medium and specific solvent interactions, indicating its utility in biochemical and imaging applications (Santra et al., 2019).

  • In pharmaceutical research, it has been used in the development of a highly sensitive method for detecting potential genotoxic impurities in the drug substance Lenalidomide. This underscores its importance in ensuring drug safety and quality control (Gaddam et al., 2020).

  • Methyl 4-(chloromethyl)-3,5-difluorobenzoate is also involved in the preparation of benzocyclobutenes, indicating its role in the synthesis of specialized organic compounds (So, 1993).

Future Directions

The future directions for the use and study of “Methyl 4-(chloromethyl)-3,5-difluorobenzoate” are not explicitly mentioned in the searched resources .

properties

IUPAC Name

methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXTXQXCJVRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677427
Record name Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chloromethyl)-3,5-difluorobenzoate

CAS RN

1263283-69-7
Record name Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org

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